Agaric acid

Catalog No.
S517509
CAS No.
666-99-9
M.F
C22H40O7
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agaric acid

CAS Number

666-99-9

Product Name

Agaric acid

IUPAC Name

2-hydroxynonadecane-1,2,3-tricarboxylic acid

Molecular Formula

C22H40O7

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)

InChI Key

HZLCGUXUOFWCCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

agaric acid, agaricic acid, alpha-cetyl citric acid, hexadecylcitric acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O

Description

The exact mass of the compound Agaric acid is 416.2774 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65690. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial and Antifungal Properties

One of the most studied aspects of agaric acid is its potential antimicrobial activity. Studies have shown that agaric acid exhibits antibacterial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, research suggests agaric acid may possess antifungal properties, potentially inhibiting the growth of certain fungal species [].

Agaric acid, also known as agaricin or 2-hydroxynonadecane-1,2,3-tricarboxylic acid, is an organic tricarboxylic acid with the molecular formula C22H40O7. This compound is primarily derived from fungi, notably Laricifomes officinalis and Fomes lacricis. Characterized by its amphipathic nature, agaric acid contains both polar hydroxyl groups and a nonpolar hydrocarbon chain, making it partially soluble in water. It appears as a white, odorless, and tasteless solid with a melting point of 140 °C .

As mentioned earlier, agaric acid is known to induce MPT in mitochondria []. MPT is a cellular process where the permeability of the mitochondrial membrane increases, leading to the release of molecules from the mitochondria into the cytoplasm and potentially cell death []. The exact mechanism by which agaric acid triggers MPT is not fully understood, but it's believed to involve interaction with the ANT protein in the mitochondrial membrane []. Further research is needed to elucidate the specific binding sites and how this interaction disrupts mitochondrial function.

Agaric acid is a tribasic acid, capable of donating up to three hydrogen ions in acid-base reactions. Its reactivity is significant in biochemical pathways, where it can inhibit metabolic functions by affecting various enzymatic processes. For instance, it has been shown to inhibit the formation of acetyl-CoA carboxylase activation through its interaction with citrate . Additionally, agaric acid induces mitochondrial permeability transition by interacting with adenine nucleotide translocase, leading to the efflux of calcium ions and disruption of mitochondrial membrane potential .

Agaric acid exhibits a range of biological activities. It acts as an inhibitor of metabolism in animal studies and has been noted for its role in lipid metabolism by influencing sterol synthesis. In clinical settings, agaric acid has been used as an anhidrotic agent to control excessive sweating by paralyzing nerve endings in sweat glands. It has also been employed historically for its emetic properties and as an antidiarrheal agent . Furthermore, research indicates its potential in inhibiting biofilm formation in pathogens like Salmonella Typhimurium .

Agaric acid can be synthesized through various methods, often involving the extraction from fungal sources or chemical synthesis in laboratory settings. The specific synthetic routes may vary depending on the desired purity and yield but typically involve multi-step organic reactions that include oxidation and hydrolysis processes .

The applications of agaric acid span several fields:

  • Pharmaceuticals: Used as an anhidrotic agent and for its emetic properties.
  • Biochemistry: Serves as a metabolic inhibitor in research settings.
  • Veterinary Medicine: Applied similarly to human medicine for controlling sweating and other metabolic functions.
  • Microbiology: Investigated for its effects on bacterial motility and biofilm formation .

Studies have demonstrated that agaric acid interacts significantly with mitochondrial membranes. It induces the opening of mitochondrial permeability transition pores, which leads to increased production of reactive oxygen species and affects cellular respiration processes. These interactions are crucial for understanding the compound's role in mitochondrial dysfunction and potential therapeutic targets .

Agaric acid shares structural similarities with several other fatty acids and tricarboxylic acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Citric AcidC6H8O7A well-known tricarboxylic acid involved in the Krebs cycle.
Malic AcidC4H6O5A dicarboxylic acid found in fruits; involved in energy production.
Fumaric AcidC4H4O4A dicarboxylic acid that plays a role in cellular respiration.
Agaric AcidC22H40O7A unique tricarboxylic fatty acid with specific biological activities related to mitochondrial function.

Agaric acid's distinct long hydrocarbon chain and multiple carboxylic groups set it apart from these other compounds, contributing to its specific biological roles and applications .

Molecular Formula and Mass

Agaric acid possesses the molecular formula C₂₂H₄₀O₇, indicating a complex organic molecule containing twenty-two carbon atoms, forty hydrogen atoms, and seven oxygen atoms [1] [2] [3]. The molecular weight of agaric acid is consistently reported as 416.5 to 416.55 grams per mole across multiple sources [1] [2] [3] [4]. This compound is registered under the Chemical Abstracts Service number 666-99-9, serving as its unique chemical identifier [1] [2] [3] [4].

The molecular composition reflects the tricarboxylic acid nature of the compound, with the seven oxygen atoms distributed among three carboxyl functional groups and one hydroxyl group. The relatively high molecular weight is attributed to the extended saturated hydrocarbon chain that constitutes the majority of the molecular structure [5] [6].

PropertyValueSource
Molecular FormulaC₂₂H₄₀O₇Multiple sources [1] [2] [3]
Molecular Weight (g/mol)416.5-416.55PubChem, ChemScene [1] [2]
CAS Number666-99-9Multiple sources [1] [2] [3] [4]
Percent CompositionC 63.43%, H 9.68%, O 26.89%DrugFuture [7]

Structural Characteristics

Tricarboxylic Acid Moiety

Agaric acid belongs to the class of tricarboxylic acids, characterized by the presence of three carboxyl functional groups (-COOH) [8]. The IUPAC name, 2-hydroxynonadecane-1,2,3-tricarboxylic acid, precisely describes the arrangement of these functional groups at positions 1, 2, and 3 of the carbon chain [3] [7] [8]. This tricarboxylic acid structure places agaric acid in the same functional category as citric acid and other metabolically important tricarboxylic acids [8].

The three carboxyl groups are clustered at one end of the molecule, creating a highly polar region that contrasts sharply with the nonpolar hydrocarbon chain [5] [9]. This arrangement is fundamental to the compound's amphipathic properties and biological activity [5] [6].

Hydrocarbon Chain Configuration

The hydrocarbon component of agaric acid consists of a nineteen-carbon saturated aliphatic chain [5] [9]. The long-chain structure extends from the tricarboxylic acid head group, creating a linear, fully saturated alkyl chain with thirty-four hydrogen atoms distributed along the carbon backbone [5]. This extended hydrocarbon chain is responsible for the compound's hydrophobic character and its ability to interact with lipid membranes [5] [6].

The carbon chain configuration lacks any unsaturation, making it structurally stable and resistant to oxidative degradation under normal conditions [5]. The linear arrangement of the carbon atoms contributes to the compound's ability to insert into biological membranes and affect membrane fluidity [10].

Stereochemistry

Agaric acid contains one chiral center at the second carbon atom, which bears both a hydroxyl group and participates in the carboxyl group arrangement [5] [6]. This stereochemical feature enables the compound to exhibit optical activity, with the specific optical rotation reported as [α]D¹⁹ = -9° when measured in sodium hydroxide solution [4] [7].

The presence of the chiral center means that agaric acid can exist in two enantiomeric forms, though the naturally occurring form typically predominates in biological systems [5]. The stereochemical configuration influences the compound's biological activity and its interaction with chiral biological targets such as enzymes and membrane proteins [10].

Physical Properties

Melting Point and Thermal Stability

Agaric acid exhibits a melting point of 142°C with decomposition, indicating limited thermal stability at elevated temperatures [4] [11] [7]. The decomposition at the melting point suggests that the compound undergoes chemical breakdown rather than simple phase transition, likely due to the decarboxylation of the carboxyl groups or dehydration reactions [4].

The thermal instability is characteristic of compounds containing multiple carboxyl groups, which are prone to decarboxylation reactions at elevated temperatures. The estimated boiling point of 454.85°C represents a theoretical value, as the compound would likely decompose well before reaching this temperature [11].

Crystalline Properties

Agaric acid demonstrates microcrystalline properties, forming small crystals that are not visible to the naked eye but can be observed under optical microscopy [5] [6]. The compound typically appears as a white to pale beige crystalline powder or solid when isolated [3] [4] [7].

The crystalline structure is stabilized by intermolecular hydrogen bonding between the carboxyl groups of adjacent molecules, similar to other carboxylic acids. This hydrogen bonding contributes to the relatively high melting point and the compound's solid-state stability [4] [7].

Solubility Parameters

The solubility profile of agaric acid reflects its amphipathic nature, with differential solubility in various solvents depending on temperature and pH conditions [4] [7]. The compound exhibits slight solubility in cold water but becomes freely soluble in hot water, indicating temperature-dependent dissolution behavior [4] [7].

In alcoholic solvents, agaric acid shows limited solubility, with one gram dissolving in 180 milliliters of cold ethanol and improved solubility in hot ethanol (one gram in 10 milliliters) [7]. The compound demonstrates enhanced solubility in alkaline solutions due to deprotonation of the carboxyl groups, forming water-soluble carboxylate salts [4] [7].

SolventSolubilityTemperature
Cold waterSlightly solubleRoom temperature
Hot waterFreely solubleBoiling
Ethanol (cold)Limited (1g in 180ml)Room temperature
Ethanol (hot)Better (1g in 10ml)Boiling
Alkaline solutionsFreely solubleRoom temperature
DMSOSlightly solubleRoom temperature

Spectroscopic Characteristics

The spectroscopic properties of agaric acid are consistent with its tricarboxylic acid structure. Infrared spectroscopy would be expected to show characteristic absorption bands for carboxyl groups, including broad O-H stretching around 3000-2500 cm⁻¹ and C=O stretching near 1710 cm⁻¹, typical of carboxylic acid dimers [12].

The compound's predicted pKa value of 2.93±0.36 indicates strong acidic character, consistent with the presence of multiple carboxyl groups [2]. This acidity value suggests that the first carboxyl group deprotonation occurs readily under physiological conditions, contributing to the compound's biological activity [13] [14].

Chemical Reactivity

Acid-Base Properties

Agaric acid functions as a tribasic acid, capable of donating up to three protons in acid-base reactions [5] [6]. The compound can participate in sequential deprotonation reactions, with each carboxyl group having distinct pKa values, though the first deprotonation is predicted to occur around pH 2.93 [2].

The acidic nature of agaric acid enables it to form salts with bases, and the multiple carboxyl groups provide opportunities for forming mono-, di-, and tribasic salts depending on the stoichiometry and pH conditions [5]. This property is relevant to its biological activity and potential pharmaceutical formulations [4].

Amphipathic Character

The amphipathic nature of agaric acid arises from the combination of the polar tricarboxylic acid head group and the nonpolar nineteen-carbon hydrocarbon tail [5] [6]. This structural duality enables the compound to interact with both aqueous and lipid environments, making it particularly effective at membrane interfaces [5] [10].

The amphipathic character facilitates the compound's ability to induce mitochondrial permeability transition by enabling interaction with both the polar protein components and the lipid bilayer of mitochondrial membranes [10]. This property is essential for the compound's biological activity and its proposed mechanism of action [10].

Reactive Functional Groups

The primary reactive sites in agaric acid are the three carboxyl groups and the single hydroxyl group at the second carbon position [5] [9]. The carboxyl groups can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation [15].

The hydroxyl group provides an additional site for chemical modification, enabling the formation of ethers, esters, and other derivatives. The combination of these functional groups creates a versatile chemical scaffold that can interact with various biological targets, particularly the adenine nucleotide translocase in mitochondrial membranes [10].

Laricifomes officinalis

Laricifomes officinalis, formerly known as Fomitopsis officinalis and commonly referred to as agarikon or quinine conk, represents the primary natural source of agaric acid [1] [2] [3]. This wood-rotting polypore fungus grows exclusively on living or dead conifers, with a particular preference for larch trees (Larix species) [4]. The fungus has been recognized as the most common and versatile medicinal fungus historically, utilized extensively in traditional medicine for treating tuberculosis, asthma, cough, and night sweats [4].

The fruiting bodies of Laricifomes officinalis can persist for many years, developing into large, hoof-shaped structures that can reach considerable dimensions [3]. The fungus produces agaric acid as its principal active constituent, with concentrations varying based on the age of the fruiting body, environmental conditions, and host tree species [3] [5]. Research has demonstrated that agaric acid content in Laricifomes officinalis can be extracted efficiently using alcoholic extraction methods, yielding the highest concentrations compared to other polypore species [2] [6].

The distribution of Laricifomes officinalis is primarily restricted to temperate and boreal regions where suitable coniferous hosts are abundant. The fungus exhibits a circumboreal distribution pattern, occurring across North America, Europe, and Asia [2]. The bioactive compound accumulation appears to be influenced by the specific host-pathogen interaction, with larch-colonizing specimens typically showing the highest agaric acid concentrations [3] [4].

Polyporus Species

Several species within the Polyporus genus have been documented as sources of agaric acid, with Polyporus officinalis being historically the most significant [7] [8] [9]. Polyporus officinalis, often considered synonymous with Laricifomes officinalis in older literature, has been extensively utilized for agaric acid extraction since the late 19th century [5] [10].

Polyporus igniarius, commonly known as the fire sponge or willow bracket, represents another documented source of agaric acid, although with variable concentrations [7] [11]. This species primarily colonizes deciduous trees, particularly willows (Salix species), birch (Betula species), and alder (Alnus species) [11] [12]. The fungus forms perennial fruiting bodies that can persist for decades, developing characteristic hoof-shaped brackets with dark, cracked surfaces [12].

The taxonomic complexity within the Polyporus group has led to some confusion regarding agaric acid distribution [13]. Modern molecular studies have revealed that what was historically considered Polyporus igniarius actually represents a complex of closely related species, each with potentially different secondary metabolite profiles [13] [12]. This taxonomic revision has implications for understanding the precise distribution and concentration of agaric acid across different Polyporus species.

Research indicates that agaric acid content in Polyporus species can vary significantly based on environmental factors, host tree health, and seasonal conditions [7] [14]. The compound appears to accumulate preferentially in older fruiting bodies, suggesting a relationship between metabolite concentration and fungal maturity [14].

Ischnoderma benzoinum

Ischnoderma benzoinum, commonly known as the benzoin bracket, has been reported as a source of agaric acid, although research on this species remains limited compared to Laricifomes officinalis [15] [16] [17]. This annual polypore fungus typically colonizes conifers and is characterized by its distinctive benzoin-like odor, which gives the species its common name [17].

The fruiting bodies of Ischnoderma benzoinum are initially soft and fleshy but become hard and woody with age [17]. The fungus forms semicircular to fan-shaped brackets that can reach up to 20 centimeters in length and 14 centimeters in radius [17]. The surface is initially brown but develops a characteristic black, resinous crust with concentric zonations as the fruiting body matures [18].

Unlike the perennial nature of Laricifomes officinalis fruiting bodies, Ischnoderma benzoinum produces annual brackets that complete their development within a single growing season [17]. This difference in fruiting body persistence may influence agaric acid accumulation patterns, with potential implications for optimal harvest timing and extraction efficiency.

The distribution of Ischnoderma benzoinum is primarily European, with the species showing a preference for coniferous forests in temperate regions [17] [18]. The relationship between this species and closely related Ischnoderma resinosum has been the subject of taxonomic debate, with some authors recognizing them as separate species based on host preference and morphological characteristics [18].

Biosynthetic Pathways

Precursor Molecules

The biosynthesis of agaric acid in fungi involves complex metabolic pathways that utilize common cellular metabolites as precursor molecules. Based on the structural characteristics of agaric acid as a tricarboxylic fatty acid derivative, the biosynthetic pathway likely originates from fatty acid metabolism and the tricarboxylic acid cycle [1] [19].

The long-chain hydrocarbon backbone of agaric acid suggests involvement of fatty acid biosynthetic machinery, with acetyl-coenzyme A serving as the primary building block [19] [20]. The pathway likely begins with the elongation of fatty acyl chains through repeated cycles of condensation, reduction, dehydration, and reduction reactions characteristic of fatty acid synthesis [20] [21].

The tricarboxylic acid moieties of agaric acid are thought to derive from central metabolic intermediates, particularly those associated with the citric acid cycle [1] [22]. Citrate, succinate, and other dicarboxylic acids may serve as precursors for the carboxyl group modifications that distinguish agaric acid from simple fatty acids [22] [23].

Research on related fungal metabolites suggests that amino acid metabolism may also contribute to agaric acid biosynthesis [24] [25]. The hydroxylation patterns observed in agaric acid are consistent with enzymatic modifications involving amino acid-derived cofactors and electron transport systems [26] [25].

Current evidence indicates that the biosynthetic pathway involves multiple enzymatic steps that modify a fatty acid precursor through hydroxylation, carboxylation, and potentially cyclization reactions [27] [28]. The specific enzymatic mechanisms responsible for these transformations remain to be fully elucidated through detailed biochemical studies [28] [29].

Enzymatic Reactions

The enzymatic machinery responsible for agaric acid biosynthesis likely involves several distinct enzyme families commonly found in fungal secondary metabolism. Cytochrome P450 monooxygenases represent a key enzyme class potentially involved in the hydroxylation reactions required for agaric acid formation [30] [31].

Fatty acid hydroxylases and desaturases may catalyze the introduction of the hydroxyl group at the C-2 position of the fatty acid chain [32] [20]. These enzymes typically require molecular oxygen and reducing equivalents provided by NADH or NADPH cofactors [32] [33].

Carboxylation reactions leading to the tricarboxylic acid structure likely involve carboxylase enzymes or carboxyl transferases that utilize carbon dioxide or bicarbonate as substrate [24] [34]. These enzymatic transformations may be coupled to energy-requiring processes that drive the thermodynamically unfavorable carboxylation reactions [34] [35].

The oxidation of alcohol groups to carboxyl groups may involve alcohol dehydrogenases or aldehyde dehydrogenases that utilize NAD+ or NADP+ as electron acceptors [33] [36]. These enzymes are commonly found in fungal metabolism and play crucial roles in secondary metabolite biosynthesis [36] [21].

Additional enzymatic activities that may contribute to agaric acid biosynthesis include esterases and hydrolases involved in the release of the final product from enzyme-bound intermediates [32] [28]. The coordinated action of these diverse enzymatic activities likely occurs within specialized cellular compartments or enzyme complexes that facilitate efficient metabolite production [28] [29].

Regulation of Biosynthesis

The regulation of agaric acid biosynthesis in fungi involves multiple levels of control that integrate environmental signals, developmental cues, and metabolic status [37] [28]. Transcriptional regulation represents the primary mechanism controlling the expression of biosynthetic genes involved in agaric acid production [37] [29].

Environmental factors such as nutrient availability, temperature, pH, and oxygen tension significantly influence agaric acid biosynthesis [37] [28]. Carbon source availability appears particularly important, with glucose and other readily metabolizable sugars often repressing secondary metabolite production through catabolite repression mechanisms [34] [35].

Nitrogen metabolism and amino acid availability also play crucial roles in regulating agaric acid biosynthesis [25] [34]. The cross-pathway control system, mediated by transcriptional regulators such as CpcA, coordinates amino acid biosynthesis with secondary metabolite production [25] [34].

Post-translational modifications and allosteric regulation provide additional layers of biosynthetic control [37] [22]. The activity of key enzymes involved in agaric acid production may be modulated by the availability of cofactors, substrate concentrations, and feedback inhibition by end products [22] [23].

Epigenetic mechanisms, including DNA methylation and histone modifications, contribute to the regulation of secondary metabolite gene clusters in fungi [28] [29]. These chromatin-mediated regulatory processes can lead to the silencing or activation of entire biosynthetic pathways in response to environmental conditions [29] [38].

The regulation of agaric acid biosynthesis appears to be linked to fungal development and stress responses [37] [28]. The production of this metabolite may be enhanced during specific developmental stages or in response to environmental stresses that threaten fungal survival [28] [38].

Extraction and Isolation Techniques

Classical Extraction Methods

Traditional extraction methods for agaric acid isolation have relied primarily on hot water extraction and alcoholic extraction techniques that have been refined over more than a century of use [5] [6] [39]. Hot water extraction represents the most straightforward approach, involving the treatment of dried fungal material with boiling water for extended periods [39] [40].

The classical hot water extraction protocol typically involves heating dried and ground fruiting bodies at temperatures between 95-110°C for 2-4 hours [39] [41]. This method takes advantage of the moderate water solubility of agaric acid, allowing for the extraction of the compound along with other water-soluble metabolites [39] [42]. The resulting aqueous extract requires subsequent purification steps to isolate pure agaric acid [43] [44].

Alcoholic extraction using ethanol or methanol provides improved selectivity for agaric acid isolation compared to water extraction [5] [6]. The process involves soaking dried fungal material in 70-95% ethanol for 24-48 hours, followed by filtration and concentration of the extract [45]. Ethanol extraction is particularly effective due to the moderate alcohol solubility of agaric acid (1 in 130 parts alcohol) [5].

Acid-base extraction techniques have been employed to achieve selective isolation of agaric acid based on its tricarboxylic acid properties [43]. This method involves treating fungal extracts with dilute acids or bases to convert agaric acid into water-soluble salts, followed by pH adjustment to precipitate the free acid.

Soxhlet extraction represents another classical approach that provides continuous extraction of agaric acid from solid fungal material. This method uses refluxing organic solvents to achieve efficient extraction while maintaining relatively low temperatures to prevent thermal degradation of the target compound [43].

Modern Isolation Protocols

Contemporary isolation protocols for agaric acid have benefited from advances in chromatographic techniques and analytical instrumentation [42]. High-performance liquid chromatography (HPLC) has emerged as the primary method for analytical separation and preparative isolation of agaric acid [42].

Reverse-phase HPLC using C18 columns provides excellent resolution for agaric acid separation from complex fungal extracts [42]. The mobile phase typically consists of acetonitrile-water gradients with formic acid or phosphoric acid as modifiers to optimize peak shape and retention [42]. For mass spectrometry applications, formic acid is preferred over phosphoric acid due to its compatibility with electrospray ionization [42].

Medium-pressure liquid chromatography using specialized resins such as MCI GEL CHP20P has proven effective for the preliminary fractionation of crude fungal extracts. This approach allows for the processing of large sample quantities while providing initial separation of target compounds from interfering matrix components.

Solid-phase extraction (SPE) techniques using various sorbent materials offer efficient sample cleanup and concentration capabilities [44]. Silica gel, alumina, and polymer-based sorbents can be utilized to remove unwanted compounds while retaining agaric acid for subsequent analysis [43] [44].

Supercritical fluid extraction (SFE) using carbon dioxide represents an environmentally friendly alternative to traditional organic solvent extraction. This method provides tunable selectivity through pressure and temperature adjustments while avoiding residual solvent contamination.

Purification Strategies

The purification of agaric acid to analytical or pharmaceutical purity requires multiple complementary techniques that address different aspects of sample cleanup [43]. Crystallization remains a fundamental purification strategy that can provide high-purity agaric acid from concentrated extracts [5] [43].

Recrystallization protocols typically involve dissolving crude agaric acid in hot alcohol or alcohol-water mixtures, followed by slow cooling to promote crystal formation [5] [43]. The choice of solvent system significantly influences crystal quality and purity, with ethanol-water mixtures often providing optimal results [43].

Column chromatography using silica gel or alumina provides effective separation of agaric acid from structurally related impurities [43]. Gradient elution with increasing polarity allows for the systematic separation of compounds based on their polarity and hydrogen bonding characteristics [43] [44].

Ion-exchange chromatography can be employed to separate agaric acid based on its acidic properties. Weakly basic anion exchange resins in the hydroxide form can retain agaric acid and other organic acids, which are subsequently eluted with dilute hydrochloric acid.

Preparative thin-layer chromatography (TLC) offers a cost-effective approach for small-scale purification of agaric acid. This technique allows for the direct visualization of separated compounds and enables the isolation of pure fractions through scraping and extraction.

Modern purification strategies often combine multiple techniques in sequence to achieve optimal purity and recovery. A typical protocol might involve initial extraction, followed by SPE cleanup, chromatographic separation, and final crystallization to produce pharmaceutical-grade agaric acid.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

416.27740361 g/mol

Monoisotopic Mass

416.27740361 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2XE342S7L6

Other CAS

666-99-9

Wikipedia

Agaric_acid
Zanubrutini

Dates

Last modified: 08-15-2023
1. García N, Zazueta C, Pavón N, Chávez E. Agaric acid induces mitochondrial permeability transition through its interaction with the adenine nucleotide translocase. Its dependence on membrane fluidity. Mitochondrion. 2005 Aug;5(4):272-81. doi: 10.1016/j.mito.2005.05.002. PMID: 16050990.

2. García N, Pavón N, Chávez E. The effect of N-ethylmaleimide on permeability transition as induced by carboxyatractyloside, agaric acid, and oleate. Cell Biochem Biophys. 2008;51(2-3):81-7. doi: 10.1007/s12013-008-9016-5. Epub 2008 Jul 23. PMID: 18649145.

3. Freedland RA, Newton RS. Agaric acid. Methods Enzymol. 1981;72:497-506. doi: 10.1016/s0076-6879(81)72039-1. PMID: 7311847.

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